molecular formula C23H18N4O4S2 B2458329 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide CAS No. 864859-35-8

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide

Cat. No. B2458329
CAS RN: 864859-35-8
M. Wt: 478.54
InChI Key: CIECEXMVZYQUBC-UHFFFAOYSA-N
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Description

The compound “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using NMR spectroscopic techniques, high-resolution mass spectrometry, IR spectroscopy, and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using NMR spectroscopic techniques, high-resolution mass spectrometry, IR spectroscopy, and elemental analyses .

Scientific Research Applications

Anti-Tubercular Activity

The compound has been investigated for its potential as an anti-tubercular agent. Recent synthetic developments have led to benzothiazole-based derivatives with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These molecules were compared to standard reference drugs, and their potency was evaluated in vitro and in vivo . Further studies have explored the structure-activity relationships (SAR) of these derivatives, along with molecular docking studies against the target enzyme DprE1, aiming to identify potent inhibitors with enhanced anti-tubercular activity.

Anti-Inflammatory and Analgesic Properties

Thiazole derivatives, including benzothiazoles, have been associated with anti-inflammatory and analgesic effects. While specific studies on this compound are limited, the presence of the benzothiazole ring suggests potential therapeutic applications in managing inflammatory conditions and pain .

Rheumatic and Arthritic Disorders

Although not extensively studied for this purpose, benzothiazole-based compounds have been used in treating rheumatic diseases, rheumatoid arthritis, and osteoarthritis . Further investigations could explore the efficacy of our compound in these contexts.

Carbohydrate-Derived Materials

Given the compound’s structural features, it may find applications in the development of carbohydrate-derived materials. Researchers have explored similar heterocyclic molecules for their potential in creating novel materials with diverse properties .

Hybrid Analogues and Molecular Modeling

Combining the benzothiazole scaffold with other functional groups could lead to hybrid analogues with enhanced properties. Molecular modeling techniques can guide the design of such derivatives, optimizing their pharmacological profiles .

Future Directions

The future directions in the research of benzothiazole derivatives could involve further exploration of their anti-tubercular activity, development of more efficient synthetic pathways, and detailed study of their mechanism of action .

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S2/c1-13(28)26-10-9-16-19(12-26)33-23(20(16)22-24-17-7-2-3-8-18(17)32-22)25-21(29)14-5-4-6-15(11-14)27(30)31/h2-8,11H,9-10,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIECEXMVZYQUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide

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